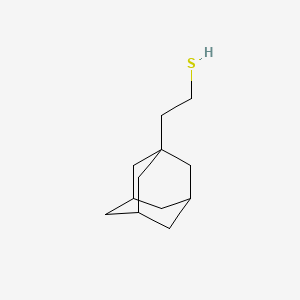

2-(1-Adamantyl)ethanthiol

Übersicht

Beschreibung

2-(1-Adamantyl)ethanethiol, often referred to as ADAE, is an alkylthiol with a unique structure and properties . It is a colorless, volatile liquid that is soluble in many organic solvents and is used in a wide range of applications, including scientific research and lab experiments.

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, such as 2-(1-Adamantyl)ethanethiol, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The 2-(1-Adamantyl)ethanethiol molecule contains a total of 35 bonds. There are 15 non-H bonds, 2 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 thiol .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

2-(1-Adamantyl)ethanethiol has a molecular weight of 196.36 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von ungesättigten Adamantanderivaten

“2-(1-Adamantyl)ethanthiol” ist eine Schlüsselverbindung bei der Synthese von ungesättigten Adamantanderivaten . Diese Derivate sind von großem Interesse aufgrund ihrer hohen Reaktivität, die umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantanderivate bietet .

Produktion von Monomeren

Ungesättigte Adamantanderivate, die unter Verwendung von “this compound” synthetisiert werden, können als Ausgangsmaterialien für die Synthese von Monomeren verwendet werden . Diese Monomere können dann zur Produktion von Polymeren verwendet werden .

Herstellung von thermisch stabilen und energiereichen Brennstoffen und Ölen

Die hohe Reaktivität von ungesättigten Adamantanderivaten macht sie für die Synthese von thermisch stabilen und energiereichen Brennstoffen und Ölen geeignet . Dies macht “this compound” zu einer wichtigen Verbindung im Energiesektor .

Entwicklung von bioaktiven Verbindungen

“this compound” kann zur Synthese von bioaktiven Verbindungen verwendet werden . Diese Verbindungen haben potenzielle Anwendungen in der pharmazeutischen Industrie .

Pharmazeutische Anwendungen

Antivirale Fähigkeiten

Adamantyl-basierte Verbindungen wurden auch für ihre antiviralen Fähigkeiten erkannt. Dies macht “this compound” zu einer interessanten Verbindung bei der Entwicklung von antiviralen Medikamenten.

Anionische Copolymerisation

“this compound” wurde bei der anionischen Copolymerisation von 2-(1-Adamantyl)-1,3-Butadien und Isopren verwendet . Dieser Prozess ist durch das Vorhandensein von 1,4-Dien-Strukturen in den Ausgangsmonomeren gekennzeichnet .

Herstellung von diamantähnlichen voluminösen Polymeren

Die Synthese von ungesättigten Adamantanderivaten unter Verwendung von “this compound” kann zur Herstellung von diamantähnlichen voluminösen Polymeren wie Diamantoiden führen . Diese Materialien haben potenzielle Anwendungen in verschiedenen wissenschaftlichen und praktischen Zwecken .

Wirkmechanismus

Mode of Action

Biochemical Pathways

Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The specific pathways affected by 2-(1-Adamantyl)ethanethiol and their downstream effects require further investigation.

Result of Action

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(1-Adamantyl)ethanethiol plays a significant role in biochemical reactions, particularly due to its thiol group, which can form disulfide bonds and interact with various biomolecules. It has been observed to interact with enzymes such as glutathione S-transferase, which facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes. Additionally, 2-(1-Adamantyl)ethanethiol can interact with proteins containing cysteine residues, forming mixed disulfides and potentially altering protein function and activity .

Cellular Effects

2-(1-Adamantyl)ethanethiol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. Furthermore, 2-(1-Adamantyl)ethanethiol can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-(1-Adamantyl)ethanethiol involves its ability to form covalent bonds with biomolecules, particularly through its thiol group. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, 2-(1-Adamantyl)ethanethiol can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Adamantyl)ethanethiol can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo oxidation to form disulfides, which may alter its biological activity. Long-term exposure to 2-(1-Adamantyl)ethanethiol has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1-Adamantyl)ethanethiol vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and inflammation, while at higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .

Metabolic Pathways

2-(1-Adamantyl)ethanethiol is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions facilitate the biotransformation of the compound into more water-soluble metabolites, which can be excreted from the body. The metabolic pathways of 2-(1-Adamantyl)ethanethiol also involve the formation of disulfides and other oxidation products, which can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(1-Adamantyl)ethanethiol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cell, 2-(1-Adamantyl)ethanethiol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(1-Adamantyl)ethanethiol is influenced by its interactions with targeting signals and post-translational modifications. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-(1-Adamantyl)ethanethiol can affect its activity and function, as it may interact with different sets of biomolecules in each compartment, leading to distinct biological effects .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUBVVPBPUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629738 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915920-04-6 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)